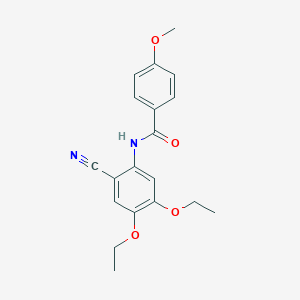![molecular formula C18H22N2O3 B5540213 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea is a chemical compound that belongs to the urea class. Ureas are vital in various chemical and biological processes and are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea typically involves reactions like directed lithiation and condensation processes. For example, directed lithiation of related compounds has been achieved at -20 to 0 °C with high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013). Another approach involves the Lossen rearrangement for synthesizing ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The molecular structure of ureas, including N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, often features planar phenyl moieties and a urea unit, as seen in related compounds (Choi et al., 2010). The structure is stabilized by intramolecular hydrogen bonds and can form a three-dimensional network through intermolecular hydrogen bonds.
Chemical Reactions and Properties
Ureas, including this compound, undergo various chemical reactions, such as α-ureidoalkylation, which has been systematically studied in similar compounds (Gazieva et al., 2009). These reactions are crucial for synthesizing diverse functionalized ureas.
Physical Properties Analysis
The physical properties of ureas like N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea include high melting points and solubility in organic solvents, as inferred from similar urea compounds (Gardner, Moir, & Purves, 1948).
Chemical Properties Analysis
Chemical properties of ureas generally involve their reactivity towards electrophiles and nucleophiles, and their ability to form stable structures through hydrogen bonding. Ureas are also known for their polar nature and ability to engage in various organic reactions, as evidenced in related studies (Suwito et al., 2017).
Aplicaciones Científicas De Investigación
Directed Lithiation and Organic Synthesis
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates their utility in organic synthesis. The lithiation process allows for the introduction of various substituents, showcasing the versatility of these compounds in synthesizing a range of products with potential applications in drug development and material science (Smith, El‐Hiti, & Alshammari, 2013).
Corrosion Inhibition
Derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, specifically 1,3,5-triazinyl urea derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies indicate that such derivatives can effectively protect metals from corrosion, making them valuable for industrial applications in material protection and longevity (Mistry, Patel, Patel, & Jauhari, 2011).
Asymmetric Hydrogenation Reactions
Ureaphosphanes, including derivatives of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, act as ligands in asymmetric hydrogenation reactions. These ligands exhibit diverse coordination behaviors, contributing to the synthesis of chiral molecules with high enantioselectivity. Such applications are crucial in the pharmaceutical industry for the production of enantiomerically pure drugs (Meeuwissen, Detz, Sandee, Bruin, Siegler, Spek, & Reek, 2010).
Enzymatic Modification for Antioxidant Production
The enzymatic oxidation of dimethoxyphenol compounds, related to the core structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, has been explored for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of such compounds in creating bioactive molecules with applications in food and pharmaceutical industries (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-4-6-15(11-13)20-18(21)19-10-9-14-7-8-16(22-2)17(12-14)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDISOQWUGISDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
